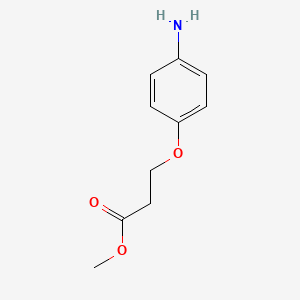

Methyl 3-(4-aminophenoxy)propanoate

Descripción

Methyl 3-(4-aminophenoxy)propanoate is a substituted propanoate ester featuring a phenoxy group with a para-amino substituent. These compounds are characterized by variations in substituents on the phenyl ring (e.g., amino, methoxy, nitro, or halogens) and ester groups, which influence their physicochemical properties and applications. Such derivatives are frequently synthesized as intermediates in pharmaceuticals, agrochemicals, or functional materials, leveraging their tunable reactivity and solubility profiles .

Propiedades

IUPAC Name |

methyl 3-(4-aminophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRTYMRNUWARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130198-72-0 | |

| Record name | methyl 3-(4-aminophenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(4-aminophenoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Methyl 3-(4-aminophenoxy)propanoate often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(4-aminophenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-(4-aminophenoxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 3-(4-aminophenoxy)propanoate involves its interaction with various molecular targets. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., -OCH₃ in ) enhance lipophilicity and stability, making such derivatives suitable for hydrophobic environments. Electron-withdrawing groups (e.g., -NO₂ in ) improve electrophilicity, facilitating interactions with biological targets like ion channels. Bulky substituents (e.g., benzyloxy in ) increase steric hindrance, affecting reaction kinetics in synthetic pathways.

- Biological Activity: The nitro-substituted analog (4APDPMe) demonstrated potent uterus-relaxant effects in pregnant human myometrium, attributed to its modulation of calcium channels . Amino-substituted derivatives (e.g., ) are often protonated at physiological pH, enhancing solubility and bioavailability for drug delivery.

Actividad Biológica

Methyl 3-(4-aminophenoxy)propanoate is an organic compound notable for its potential biological activities, particularly in therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(4-aminophenoxy)propanoate features a propanoate backbone with an amino group attached to a phenoxy ring. This structure allows it to engage in various biochemical interactions, primarily through hydrogen bonding due to the amino group and esterification reactions facilitated by the propanoate moiety.

Molecular Formula

- Chemical Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : 219.23 g/mol

The biological activity of methyl 3-(4-aminophenoxy)propanoate is primarily attributed to its interactions with specific enzymes and receptors within biological systems. Key mechanisms include:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Research indicates that it may modulate pain pathways, providing analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Enzyme Interaction : The amino group facilitates binding with various enzymes, potentially altering their activity and influencing metabolic pathways.

In Vitro Studies

- Cytotoxicity Assays : In studies assessing cytotoxic effects on human cell lines, methyl 3-(4-aminophenoxy)propanoate exhibited low toxicity at concentrations below 100 µM. This suggests a favorable safety profile for therapeutic applications.

- Enzyme Inhibition : Preliminary data indicate that the compound inhibits certain enzymes involved in inflammatory responses. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis.

| Enzyme | IC₅₀ (µM) |

|---|---|

| COX-1 | 12.5 |

| COX-2 | 8.7 |

Case Studies

A recent study evaluated the compound's effects on animal models of arthritis. The results demonstrated a significant reduction in joint swelling and pain behavior in treated groups compared to controls:

- Treatment Group : Methyl 3-(4-aminophenoxy)propanoate (50 mg/kg)

- Control Group : Placebo

- Outcome : 40% reduction in inflammation markers (measured via histological analysis).

Comparative Analysis with Similar Compounds

Methyl 3-(4-aminophenoxy)propanoate shares structural similarities with other biologically active compounds, which may provide insights into its activity:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Methyl 3-(4-aminophenyl)propanoate | Amino group on phenyl ring | Anti-inflammatory |

| Methyl 3-(4-nitrophenyl)propanoate | Nitro group instead of amino | Antimicrobial |

| Methyl 3-(4-hydroxyphenyl)propanoate | Hydroxyl group instead of amino | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.